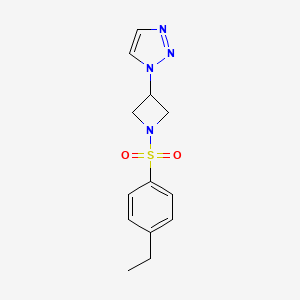

1-(1-((4-ethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

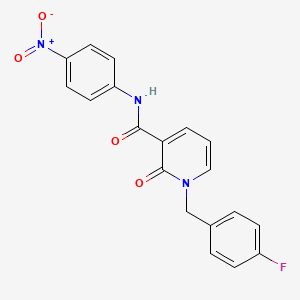

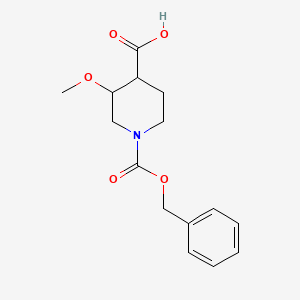

The compound “1-(1-((4-ethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of similar azetidine derivatives has been described in the literature. The starting compound, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the azetidine and triazole rings. The azetidine ring can undergo reactions such as ring-opening, while the triazole ring can participate in reactions such as nucleophilic substitution .Scientific Research Applications

Synthesis and Biological Activity

One-pot synthesis methods have been developed for creating novel 1,2,3-triazole derivatives with significant in vitro antibacterial activity and free radical scavenging activity. These compounds, including sulfonamide and triazole hybrids, have shown potent activities compared to standard drugs, demonstrating their potential in drug discovery and development (Sreerama et al., 2020).

Heterocyclic Compound Synthesis

Sulfonyl-1,2,3-triazoles serve as convenient synthons for creating various heterocyclic compounds important in synthetic and medicinal chemistry. These compounds can undergo reactions to introduce nitrogen atoms into heterocycles, offering new avenues for chemical synthesis and pharmaceutical development (Zibinsky & Fokin, 2013).

Denitrogenative Transformations

Electron-deficient 1,2,3-triazoles can be used to generate synthetically useful metallo azavinyl carbene intermediates through denitrogenative transformations. These intermediates facilitate the synthesis of highly functionalized nitrogen-based heterocycles, providing valuable building blocks for chemical synthesis (Anbarasan, Yadagiri, & Rajasekar, 2014).

Antibacterial Activity Studies

New 1,4-disubstituted-sulfonyl-1,2,3-triazoles have been synthesized and evaluated for their antibacterial activity. These studies have revealed compounds with significant growth inhibition activity, highlighting their potential in addressing antibiotic resistance (Thirukovela et al., 2017).

Polysubstituted Pyrroles Synthesis

The reaction of 1-sulfonyl-1,2,3-triazoles with allenes, catalyzed by nickel(0), leads to the formation of polysubstituted pyrroles. This method provides a regiocontrolled approach to synthesizing these compounds, offering potential applications in organic synthesis and pharmaceutical research (Miura et al., 2013).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, structural analysis, and potential biological activities. It could also be interesting to investigate its potential applications in areas such as drug discovery, organic synthesis, and material science .

properties

IUPAC Name |

1-[1-(4-ethylphenyl)sulfonylazetidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-2-11-3-5-13(6-4-11)20(18,19)16-9-12(10-16)17-8-7-14-15-17/h3-8,12H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAXLQHMAOAACM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-((4-ethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2974862.png)

![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-3-hydroxypyrrolidine-3-carboxylic acid](/img/structure/B2974864.png)

![6-Chloro-5-fluoro-2'-methylspiro[1H-3,1-benzoxazine-4,5'-piperidine]-2-one;hydrochloride](/img/structure/B2974873.png)

![1-{1-[4-(aminomethyl)phenyl]-1H-pyrrol-2-yl}-2-(diethylamino)-1-ethanol](/img/structure/B2974874.png)

![Benzo[d]thiazol-2-yl(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2974875.png)